

Application Notes and Protocols: 8CN in Murine Models of Leishmaniasis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the preclinical candidate GSK3494245 (also referred to as compound 8) in murine models of visceral leishmaniasis (VL). The data presented is based on the findings from a study by Wyllie et al. (2019), which details the efficacy and pharmacokinetic properties of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vivo efficacy of GSK3494245 in a murine model of visceral leishmaniasis caused by Leishmania donovani.

Table 1: Therapeutic Efficacy of GSK3494245 in a Mouse Model of Visceral Leishmaniasis (L. donovani, LV9)



Treatmen t Group	Dosage (mg/kg)	Administr ation Route	Dosing Regimen	Mean Leishman Donovan Units (LDUs)	Reductio n in Parasite Burden (%)	Statistical Significan ce (p- value vs. untreated)
GSK34942 45	3	Oral	Twice a day for 10 days	Not specified	Not specified	P = 0.0441
GSK34942 45	10	Oral	Twice a day for 10 days	Not specified	Not specified	*P = 0.0037
GSK34942 45	25	Oral	Twice a day for 10 days	Not specified	>95	P < 0.0001
Miltefosine	30	Oral	Once a day for 10 days	Not specified	>95	P < 0.0001
Vehicle Control	-	Oral	Twice a day for 10 days	Not specified	-	-

Table 2: Dose-Ranging Efficacy of GSK3494245 after 10-Day Oral Treatment (Twice a Day)

Efficacy Endpoint	Value (mg/kg)
ED50	8.9
ED90	16
ED99	30

Experimental Protocols

This section outlines the detailed methodologies for the key in vivo experiments cited in the study by Wyllie et al. (2019).



Murine Model of Visceral Leishmaniasis

- Animal Model: Female BALB/c mice.
- Parasite Strain:Leishmania donovani (LV9).
- Infection Procedure:
 - Mice are infected via intravenous (i.v.) injection into the lateral tail vein.
 - The inoculum consists of 2 x 107 amastigotes suspended in a suitable vehicle.
 - The amastigotes are harvested from the spleens of previously infected donor hamsters.

Treatment Protocol

- Compound Administration:
 - GSK3494245 is administered orally (p.o.).
 - The compound is formulated in a vehicle consisting of 10% (vol/vol) DMSO, 10% (vol/vol)
 Solutol, and 80% (vol/vol) water.
- Dosing Regimen:
 - Treatment is initiated 7 days post-infection.
 - The compound is administered twice daily (b.i.d.) for 10 consecutive days.
 - Control groups receive the vehicle alone following the same regimen.
 - A positive control group is treated with miltefosine, administered orally once daily at 30 mg/kg for 10 days.

Assessment of Parasite Burden

- Sample Collection:
 - Mice are euthanized two days after the final treatment dose.



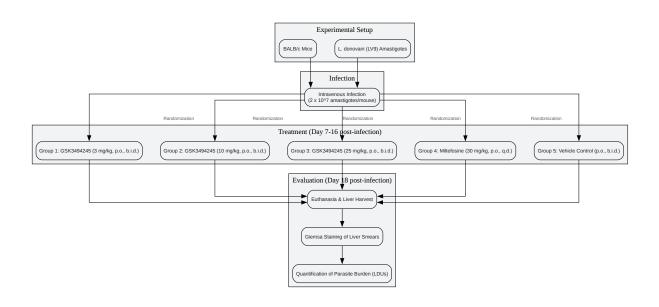
- Livers are aseptically removed and weighed.
- Quantification of Parasite Load:
 - Impression smears are made from the liver tissue onto glass slides.
 - The slides are fixed with methanol and stained with Giemsa stain.
 - The number of amastigotes per 500 host cell nuclei is determined by microscopic examination.
 - The parasite burden is expressed in Leishman Donovan Units (LDUs), calculated using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Liver weight (in mg)

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of GSK3494245 in the murine model of visceral leishmaniasis.





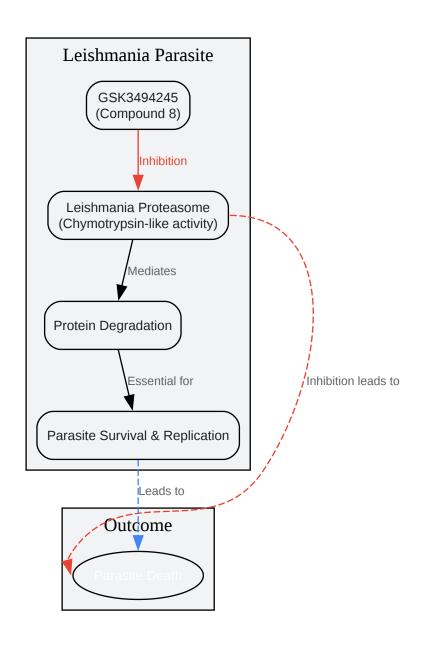
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Caption: Workflow for in vivo efficacy testing of GSK3494245.

Signaling Pathway (Mode of Action)



The primary mechanism of action of GSK3494245 is the inhibition of the Leishmania proteasome. The following diagram illustrates this targeted pathway.



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